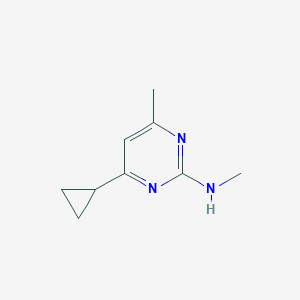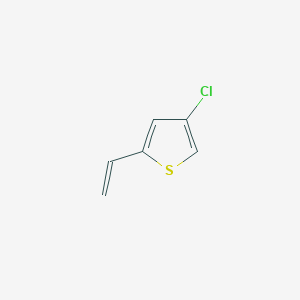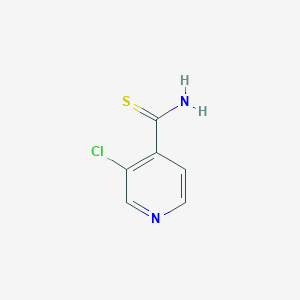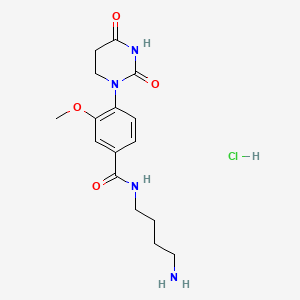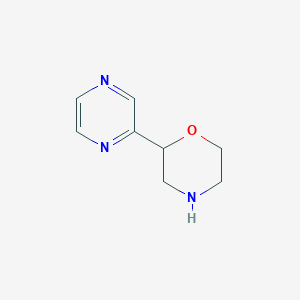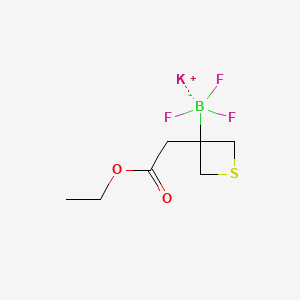
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide is a chemical compound with a unique structure that includes a thietane ring, an ethoxy group, and a trifluoroboranuide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide typically involves the reaction of a thietane derivative with ethyl oxalate and potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products could include oxidized derivatives of the thietane ring.
Reduction: Reduced forms of the compound, potentially with the ethoxy group converted to an alcohol.
Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide involves its interaction with specific molecular targets. The thietane ring and trifluoroboranuide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxy group may also play a role in the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide
- Potassium [3-(2-ethoxy-2-oxoethyl)thiiran-3-yl]trifluoroboranuide
Uniqueness
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide is unique due to the presence of the thietane ring, which imparts distinct chemical properties compared to oxetane or thiirane analogs
This detailed article provides a comprehensive overview of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H11BF3KO2S |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
potassium;[3-(2-ethoxy-2-oxoethyl)thietan-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2S.K/c1-2-13-6(12)3-7(4-14-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clave InChI |
YYEDDBFTSBDUCG-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1(CSC1)CC(=O)OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



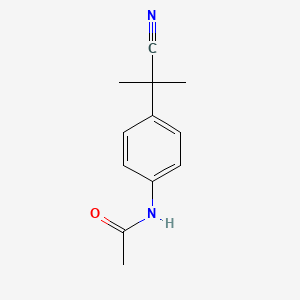
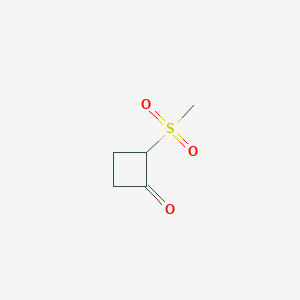

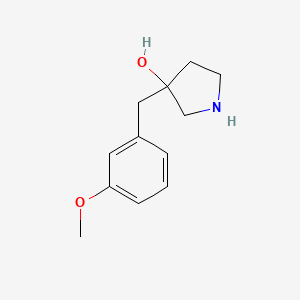
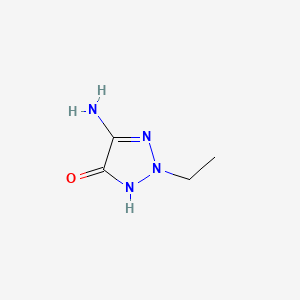
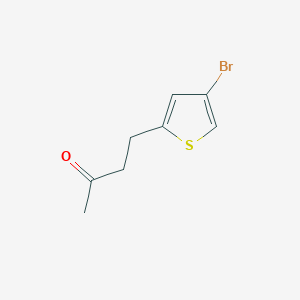
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)
